4-Hydrazinyl-6-(methoxymethyl)-2-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydrazinyl-6-(methoxymethyl)-2-methylpyrimidine is a heterocyclic organic compound that contains a pyrimidine ring substituted with hydrazinyl, methoxymethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-6-(methoxymethyl)-2-methylpyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced by reacting the pyrimidine derivative with hydrazine hydrate under reflux conditions.
Methoxymethylation: The methoxymethyl group can be introduced by reacting the hydrazinyl-pyrimidine derivative with methoxymethyl chloride in the presence of a base such as sodium hydride.
Methylation: The methyl group can be introduced by reacting the intermediate with methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyl-6-(methoxymethyl)-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium periodate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used for hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products
Oxidation: Formation of azides or nitroso derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
4-Hydrazinyl-6-(methoxymethyl)-2-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-6-(methoxymethyl)-2-methylpyrimidine involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The methoxymethyl and methyl groups can enhance the compound’s binding affinity and selectivity for specific targets.
Comparison with Similar Compounds
Similar Compounds
4-Hydrazinyl-2-methylpyrimidine: Lacks the methoxymethyl group, which may affect its reactivity and binding properties.
6-(Methoxymethyl)-2-methylpyrimidine: Lacks the hydrazinyl group, which may reduce its potential as an enzyme inhibitor.
4-Hydrazinyl-6-methylpyrimidine: Lacks the methoxymethyl group, which may influence its solubility and stability.
Uniqueness
4-Hydrazinyl-6-(methoxymethyl)-2-methylpyrimidine is unique due to the presence of both hydrazinyl and methoxymethyl groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its versatility in various applications, making it a valuable compound in scientific research and industrial processes.
Properties
Molecular Formula |
C7H12N4O |
---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
[6-(methoxymethyl)-2-methylpyrimidin-4-yl]hydrazine |
InChI |
InChI=1S/C7H12N4O/c1-5-9-6(4-12-2)3-7(10-5)11-8/h3H,4,8H2,1-2H3,(H,9,10,11) |
InChI Key |
FYSPCTXXVAXLPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)NN)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.